molecular formula C18H23N3OS B2963527 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide CAS No. 878948-08-4

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide

Cat. No. B2963527
CAS RN: 878948-08-4
M. Wt: 329.46
InChI Key: ADDHWOGMCCGHFI-UHFFFAOYSA-N
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Description

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide, also known as ALK inhibitor, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. ALK inhibitor is a type of drug that targets the anaplastic lymphoma kinase (ALK) protein, which is known to be involved in the development of certain types of cancer.

Mechanism Of Action

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor works by binding to the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein and inhibiting its activity, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has significant biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells that express the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein. 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor also has a low toxicity profile, making it a suitable drug candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor is its high potency and specificity for the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein, which makes it a suitable drug candidate for cancer treatment. However, one of the limitations of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor is its low solubility, which can make it challenging to administer in vivo. Additionally, 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has a short half-life, which can limit its effectiveness in treating cancer.

Future Directions

There are several future directions for research on 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor. One potential direction is to explore the use of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor in combination with other drugs to enhance its effectiveness in treating cancer. Another direction is to develop new formulations of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor that improve its solubility and half-life, making it more effective in vivo. Additionally, further research is needed to better understand the mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor and its potential applications in the treatment of different types of cancer.

Synthesis Methods

The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor involves several steps, including the preparation of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid, which is then coupled with 2-ethylphenylamine to form the final product. The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has been optimized to produce high yields and purity, making it a suitable drug candidate for further research.

Scientific Research Applications

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer, anaplastic large cell lymphoma, and neuroblastoma. Research has shown that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor can effectively inhibit the growth and proliferation of cancer cells that express the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein, making it a promising drug candidate for cancer treatment.

properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-5-14-8-6-7-9-16(14)21-17(22)11-10-15-12(2)19-18(23-4)20-13(15)3/h6-9H,5,10-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHWOGMCCGHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=C(N=C(N=C2C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide

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